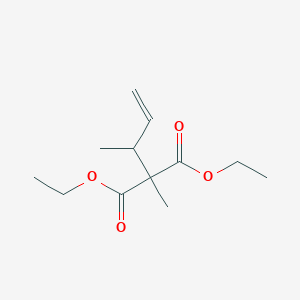
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ethyl ester groups attached to a malonate core, with a but-3-en-2-yl substituent and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(but-3-en-2-yl)-2-methylmalonate typically involves the alkylation of diethyl malonate with but-3-en-2-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
Diethyl malonate+But-3-en-2-yl bromideNaOEtDiethyl 2-(but-3-en-2-yl)-2-methylmalonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of potential drug candidates with various therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-(but-3-en-2-yl)-2-methylmalonate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups attached to a malonate core.
Diethyl 2-methylmalonate: Similar structure but lacks the but-3-en-2-yl substituent.
Diethyl allylmalonate: Contains an allyl group instead of the but-3-en-2-yl group.
Uniqueness
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate is unique due to the presence of the but-3-en-2-yl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
Propiedades
Número CAS |
78331-64-3 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
diethyl 2-but-3-en-2-yl-2-methylpropanedioate |
InChI |
InChI=1S/C12H20O4/c1-6-9(4)12(5,10(13)15-7-2)11(14)16-8-3/h6,9H,1,7-8H2,2-5H3 |
Clave InChI |
WVGMGSHVUUFGSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C(C)C=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


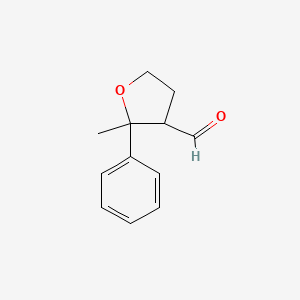


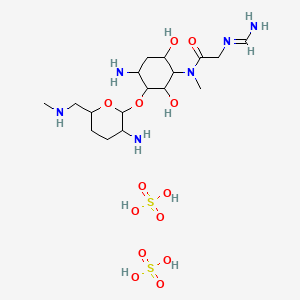
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
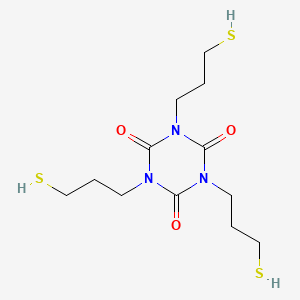


![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)


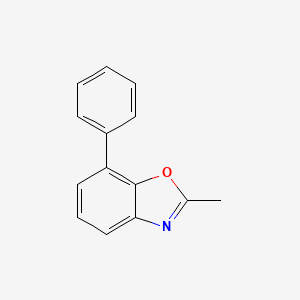
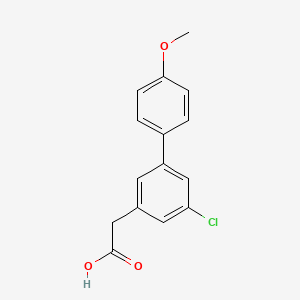
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)
